Cas no 2172526-76-8 (4-methyl-1-oxa-5-azaspiro5.7tridecane)

4-methyl-1-oxa-5-azaspiro5.7tridecane 化学的及び物理的性質
名前と識別子
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- 4-methyl-1-oxa-5-azaspiro5.7tridecane
- EN300-1279657
- 2172526-76-8
- 4-methyl-1-oxa-5-azaspiro[5.7]tridecane
-
- インチ: 1S/C12H23NO/c1-11-7-10-14-12(13-11)8-5-3-2-4-6-9-12/h11,13H,2-10H2,1H3
- InChIKey: UXKUZXDBODGEKH-UHFFFAOYSA-N
- SMILES: O1CCC(C)NC21CCCCCCC2
計算された属性
- 精确分子量: 197.177964357g/mol
- 同位素质量: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 21.3Ų
4-methyl-1-oxa-5-azaspiro5.7tridecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279657-2.5g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 2.5g |
$2379.0 | 2023-07-10 | ||
Enamine | EN300-1279657-10000mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1279657-250mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1279657-0.5g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 0.5g |
$1165.0 | 2023-07-10 | ||
Enamine | EN300-1279657-1.0g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 1.0g |
$1214.0 | 2023-07-10 | ||
Enamine | EN300-1279657-5000mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1279657-50mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1279657-0.05g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 0.05g |
$1020.0 | 2023-07-10 | ||
Enamine | EN300-1279657-1000mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1279657-5.0g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 5.0g |
$3520.0 | 2023-07-10 |
4-methyl-1-oxa-5-azaspiro5.7tridecane 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
4-methyl-1-oxa-5-azaspiro5.7tridecaneに関する追加情報
Introduction to 4-methyl-1-oxa-5-azaspiro[5.7]tridecane (CAS No. 2172526-76-8)
4-methyl-1-oxa-5-azaspiro[5.7]tridecane, identified by its Chemical Abstracts Service (CAS) number 2172526-76-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic structure, featuring an oxygen and nitrogen atom embedded within a 13-membered ring system, presents a unique framework that has intrigued researchers for its potential biological activities and synthetic utility.
The compound’s name underscores its structural intricacies: the 4-methyl substituent indicates a methyl group attached at the fourth carbon position, while the 1-oxa moiety signifies the presence of an oxygen atom integrated into the ring at the first position. The 5-aza component highlights the incorporation of an nitrogen atom at the fifth carbon, further diversifying the electronic and steric environment of the molecule. This combination of heteroatoms within a spirocyclic scaffold often confers distinct physicochemical properties and biological interactions, making it a promising candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how such structural features influence biological activity. The spirocyclic core of 4-methyl-1-oxa-5-azaspiro[5.7]tridecane is predicted to exhibit rigidity, which can be advantageous in binding to biological targets with high specificity. Additionally, the presence of both oxygen and nitrogen atoms provides multiple sites for hydrogen bonding and electrostatic interactions, enhancing its potential as a pharmacophore in drug design.
In the realm of medicinal chemistry, spirocyclic compounds have emerged as privileged scaffolds due to their ability to mimic natural product structures while offering synthetic flexibility. The 4-methyl-1-oxa-5-azaspiro[5.7]tridecane framework aligns with this trend, presenting opportunities for designing molecules with enhanced metabolic stability and improved pharmacokinetic profiles. Researchers are particularly interested in exploring its potential as a precursor for kinase inhibitors, given the prevalence of spirocyclic motifs in known kinase inhibitors that exhibit potent anti-cancer properties.
One of the most compelling aspects of 4-methyl-1-oxa-5-azaspiro[5.7]tridecane is its structural versatility. The spiro linkage creates conformational constraints that can be exploited to optimize binding affinity and selectivity. Furthermore, modifications at various positions on the ring system can be tailored to modulate biological activity across different therapeutic areas. For instance, recent studies have suggested that analogs of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways, positioning them as candidates for anti-inflammatory drug development.
The synthesis of 4-methyl-1-oxa-5-azaspiro[5.7]tridecane represents another area of active investigation. Given its complex architecture, developing efficient synthetic routes is crucial for both academic research and industrial applications. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been leveraged to construct this molecule with high precision. These advances not only facilitate access to the parent compound but also enable the rapid generation of libraries of derivatives for high-throughput screening.
The pharmacological profile of 4-methyl-1-oxa-5-azaspiro[5.7]tridecane is still under thorough evaluation, but preliminary data suggest promising interactions with various biological targets. The oxygen and nitrogen atoms within the spirocycle are particularly noteworthy, as they can engage in multiple forms of non-covalent bonding with biomolecules such as proteins and nucleic acids. This dual functionality makes it an attractive scaffold for designing molecules that can selectively modulate biological processes without off-target effects.
In conclusion, 4-methyl-1-oxa-5-azaspiro[5.7]tridecane (CAS No. 2172526-76-8) represents a fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features—comprising a spirocyclic core with oxygen and nitrogen heteroatoms—offer a rich foundation for designing molecules with tailored biological activities. As research continues to uncover new synthetic strategies and pharmacological insights, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.
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